2-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(2E)-3-PHENYLPROP-2-EN-1-YL]ACETAMIDE
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Description
2-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(2E)-3-PHENYLPROP-2-EN-1-YL]ACETAMIDE is a useful research compound. Its molecular formula is C19H18ClNO3 and its molecular weight is 343.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Agents
Derivatives of acetamide, including compounds structurally related to 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide, have been synthesized for use as antibacterial agents. These compounds have shown significant activity against bacterial strains, indicating their potential in the development of new antibacterial drugs (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anti-Diabetic Agents
A series of acetamide derivatives, similar in structure to the compound , have been synthesized and evaluated for their anti-diabetic potentials. These studies have demonstrated that such compounds can exhibit weak to moderate inhibitory activities against the α-glucosidase enzyme, suggesting their possible therapeutic use in type-2 diabetes (Abbasi et al., 2023).
Antitumor Activity
Research into the synthesis of benzothiazole derivatives bearing different heterocyclic rings, which are structurally related to the acetamide compound , has revealed potential antitumor activity. These compounds were tested against various human tumor cell lines, indicating their possible use in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Spectroscopic and Quantum Mechanical Studies
Compounds structurally related to 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide have been the subject of spectroscopic and quantum mechanical studies. These studies have explored the electronic properties of the compounds, their potential as photosensitizers in dye-sensitized solar cells, and their non-linear optical activity (Mary et al., 2020).
Properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c20-14-19(22)21(10-4-7-15-5-2-1-3-6-15)16-8-9-17-18(13-16)24-12-11-23-17/h1-9,13H,10-12,14H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNGHJWXHCWDNG-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N(CC=CC3=CC=CC=C3)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)N(C/C=C/C3=CC=CC=C3)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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